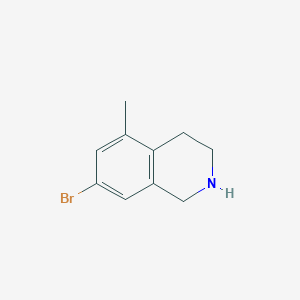

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

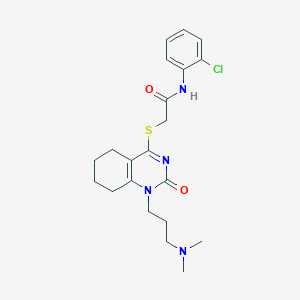

The compound "7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline" is a brominated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are a class of compounds that have drawn interest due to their presence in various natural products and their potential pharmacological activities. The presence of a bromine atom in the molecule suggests potential reactivity that could be useful in various chemical transformations, particularly in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of brominated tetrahydroisoquinolines can be achieved through different synthetic routes. One approach involves the use of bromophenols coupled with nucleoside bases, as seen in the isolation of brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides . Another method described involves a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence starting from ortho-brominated aromatic aldehydes and primary aromatic amines . Additionally, a synthesis route via reductive amination of Schiff's bases has been reported, which provides a convenient method for the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline .

Molecular Structure Analysis

The molecular structure of brominated tetrahydroisoquinolines is characterized by the presence of a tetrahydroisoquinoline core, which is a saturated bicyclic structure consisting of a benzene ring fused to a six-membered nitrogen-containing ring. The addition of a bromine atom at the 7-position introduces a site for further chemical modifications and can influence the reactivity and electronic properties of the molecule .

Chemical Reactions Analysis

Brominated tetrahydroisoquinolines can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, they can participate in palladium-catalyzed cross-coupling reactions, as seen in the synthesis of N-aryl tetrahydroisoquinolines . The bromine atom can also be involved in free-radical cyclization reactions, leading to the formation of complex cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline would include its melting point, boiling point, solubility, and stability under various conditions. These properties are influenced by the molecular structure, particularly the presence of the bromine atom and the saturated tetrahydroisoquinoline ring. The bromine atom increases the molecular weight and could affect the compound's volatility and solubility in organic solvents. The specific physical and chemical properties of this compound are not detailed in the provided papers, but such properties are typically determined through experimental measurements and are crucial for the handling and application of the compound in chemical syntheses .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Exploration

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline has been a subject of synthetic interest, evidenced by research focusing on its synthesis and structural modifications. A notable study reported the synthesis of related brominated tetrahydroisoquinolines, showcasing the versatility of these compounds in synthetic chemistry (Ma et al., 2007). Another approach involved the synthesis of pyrrolo[2,1-a]isoquinolines starting from 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, highlighting the potential for generating complex molecular architectures (Voskressensky et al., 2010).

Exploring Bioactive Derivatives

The synthesis of brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides indicates potential biological relevance. This study isolated new bromophenols coupled with nucleoside base derivatives and brominated 1,2,3,4-tetrahydroisoquinolines, suggesting a path towards discovering bioactive molecules (Ma et al., 2007).

Pharmaceutical Applications

The synthesis and evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors reflect the pharmaceutical importance of tetrahydroisoquinoline derivatives. The study involved structural modifications and assessed the impact on receptor affinity, demonstrating the compound's significance in drug development (Xu et al., 2007).

Photoredox Transformations in Synthesis

Research also delves into the photoredox transformations of tetrahydroisoquinoline derivatives. For instance, an intramolecular photoredox transformation was applied to convert 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives into biologically active marine natural products, showcasing the compound's versatility in synthetic methodologies (Yokoya et al., 2023).

Safety and Hazards

Zukünftige Richtungen

The THIQ heterocyclic scaffold, to which 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline belongs, has garnered a lot of attention in the scientific community. This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, it can be expected that future research will continue to explore the potential of these compounds in various applications, particularly in the treatment of infective pathogens and neurodegenerative disorders .

Eigenschaften

IUPAC Name |

7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-4-9(11)5-8-6-12-3-2-10(7)8/h4-5,12H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSDOVQZYRMVFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCNC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

1934800-64-2 |

Source

|

| Record name | 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)

![N-[5-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2529919.png)

![3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole](/img/structure/B2529920.png)

![2,4-Dioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2529923.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)